molecular formula C28H28O2P2 B1312602 (S,S)-Dipamp CAS No. 97858-62-3

(S,S)-Dipamp

Cat. No. B1312602
CAS RN: 97858-62-3
M. Wt: 458.5 g/mol
InChI Key: QKZWXPLBVCKXNQ-ACHIHNKUSA-N
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Description

-(S,S)-Dipamp is a chiral phosphinic acid derivative and a structural analogue of the neurotransmitter glutamate. It has a wide range of applications in scientific research and has been used in numerous studies, particularly in neuroscience.

Scientific Research Applications

Transition Metal-Catalyzed Synthesis of P-Chiral Phosphine Derivatives

In the realm of organometallic chemistry, (S,S)-Dipamp has been explored for its role in the synthesis of P-chiral phosphine derivatives. The study by Dai et al. (2019) demonstrated a palladium/Xiao-Phos-catalyzed cross-coupling reaction using secondary phosphine oxides and aryl bromides, efficiently yielding tertiary phosphine oxides. This process also facilitated the synthesis of DiPAMP ligands and their analogues, marking a significant advancement in transition metal-catalyzed methods (Dai et al., 2019).

Asymmetric Hydrogenation and Catalyst Precursor Synthesis

Preetz et al. (2009) explored the hydrogenation of Rh(DIPAMP) in methanol, leading to the formation of solvate complex [Rh(DIPAMP)(MeOH)2]BF4 and a dimeric species [Rh(DIPAMP)]2(BF4)2. Characterized by X-ray analysis and extensive NMR studies, these complexes were shown to be effective precursors for asymmetric hydrogenation of prochiral olefins, underscoring the utility of (S,S)-Dipamp in catalytic processes (Preetz et al., 2009).

Development of Enhanced Ligands for Catalysis

Stephan et al. (2009) reported on a variant of DiPAMP, i-Pr-SMS-Phos, which exhibited increased activity and enantioselectivity in rhodium(I)-catalyzed hydrogenation. The study highlighted the potential of modifying the DiPAMP structure to enhance catalytic performance, indicating the broad applicability of (S,S)-Dipamp derivatives in asymmetric synthesis (Stephan et al., 2009).

Crystal Structure Analysis in Asymmetric Catalysis

The crystal structure of Rh((S,S)-DIPAMP) complexes was analyzed by Schmidt et al. (2005), providing insights into the interactions between the catalyst and substrates in asymmetric hydrogenation. This study emphasized the importance of structural analysis in understanding and optimizing catalytic processes involving (S,S)-Dipamp [(Schmidt et al., 2005)](https://consensus.app/papers/about-structure-schmidt/4d06416955eb5a848e2f7b5db866cf38/?utm_source=chatgpt.

properties

IUPAC Name

(S)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O2P2/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2/h3-20H,21-22H2,1-2H3/t31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZWXPLBVCKXNQ-ACHIHNKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[P@@](CC[P@@](C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027541
Record name (S,S)-Dipamp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,S)-Dipamp

CAS RN

97858-62-3
Record name (1S,1′S)-1,1′-(1,2-Ethanediyl)bis[1-(2-methoxyphenyl)-1-phenylphosphine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97858-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipamp, (S,S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097858623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S,S)-Dipamp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S,S)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIPAMP, (S,S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS6F5EW3U6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
258
Citations
T Schmidt, W Baumann, HJ Drexler, A Arrieta… - …, 2005 - ACS Publications
Asymmetric hydrogenation of (Z)-2-benzoylamino-3-(3,4-dimethoxyphenyl)-methyl acrylate with [Rh((S,S)-DIPAMP)(MeOH) 2 ]BF 4 was investigated. Low temperature NMR …
Number of citations: 46 pubs.acs.org
C Mella, M Avila, A Sanchez, T Marzialetti… - Journal of the Chilean …, 2013 - SciELO Chile
Rhodium nanoparticles were successfully stabilized by the (S, S)-1, 2-ethanediylbis [(2-ethoxyphenyl) phenylphosphine]((S, S)-DIPAMP) deposited on SiO 2 prepared by a facile …
Number of citations: 4 www.scielo.cl
T Nishikata, Y Yamamoto, ID Gridnev… - Organometallics, 2005 - ACS Publications
Chiral complexes of [Pd(S,S-chiraphos)(PhCN) 2 ](SbF 6 ) 2 (2b) and [Pd(S,S-dipamp)(PhCN) 2 ](SbF 6 ) 2 (2c) catalyzed the highly enantioselective 1,4-additions of Ar 3 Bi, [ArBF 3 ]K, …
Number of citations: 123 pubs.acs.org
H Hirai, T Nakashima, S Takano, Y Shichibu… - Journal of Materials …, 2023 - pubs.rsc.org
Gold superatoms modified by chiral ligands are a new class of chiroptical nanomaterials, but improvement of their chiroptical properties, such as circular dichroism (CD) and circularly …
Number of citations: 3 pubs.rsc.org
T Nishikata, Y Yamamoto, N Miyaura - Chemistry letters, 2005 - journal.csj.jp
Asymmetric 1,4-addition of [ArBF 3 ]K to cyclic and acyclic enones was carried out in aqueous methanol in the presence of a chiral phosphine-dicationic palladium(II) catalyst. A …
Number of citations: 67 www.journal.csj.jp
HT Chang, M Jeganmohan… - Chemistry–A European …, 2007 - Wiley Online Library
Methyl 2‐iodobenzoates 1 a–c undergo cyclization reactions with various aromatic aldehydes 2 a–m (RC 6 H 4 CHO: R=H 2 a, 4‐CH 3 2 b, 4‐tBu 2 c, 4‐OMe 2 d, 3‐OMe 2 e, 4‐Cl 2 f, 4‐…
L Tadiello, HJ Drexler, T Beweries - Organometallics, 2022 - ACS Publications
Low-field flow NMR spectroscopy is a promising on-line technique for reaction monitoring. In the field of organometallic chemistry, involving air- and moisture-sensitive complexes, its …
Number of citations: 5 pubs.acs.org
I Podolean, C Hardacre, P Goodrich, N Brun, R Backov… - Catalysis today, 2013 - Elsevier
Chiral supported ionic liquid phase (CSILP) catalysts were prepared by physical adsorption (within highly porous carbons or mesoporous silica) of Ir, Ru and Rh complexes as IrCl(COD)…
Number of citations: 27 www.sciencedirect.com
H Bokel, H Pflug, E Merck - Phosphorus and Sulfur and the Related …, 1987 - Taylor & Francis
Resolution of racemic compounds by chromatography on chiral stationary phases (CSPs) offers several advantages compared with “classical” resolution: no waste of either antipode, …
Number of citations: 0 www.tandfonline.com
EJ Corey, Z Chen, GJ Tanoury - Journal of the American Chemical …, 1993 - ACS Publications
gel chromatography to give an additional 7% of 6 and recovered mono thiol alcohol 1 (> 80%). The enantiomeric purity of 6 was determined to be> 99% by HPLC analysis using a 25-…
Number of citations: 120 pubs.acs.org

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